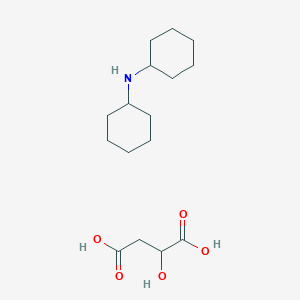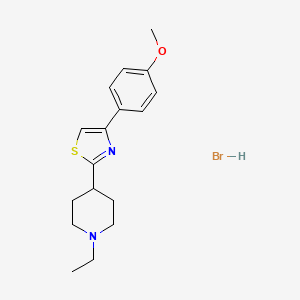
Ethyl benzyl(3-bromopropyl)phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl benzyl(3-bromopropyl)phosphinate is an organophosphorus compound with the molecular formula C10H14BrO2P. This compound is characterized by the presence of a phosphinate group bonded to an ethyl group, a benzyl group, and a 3-bromopropyl group. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl benzyl(3-bromopropyl)phosphinate can be synthesized through the reaction of ethyl phosphonochloridate with benzylmagnesium chloride, followed by the addition of 3-bromopropyl bromide. The reaction typically occurs under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Ethyl benzyl(3-bromopropyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
科学研究应用
Ethyl benzyl(3-bromopropyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
作用机制
The mechanism of action of ethyl benzyl(3-bromopropyl)phosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The bromine atom in the 3-bromopropyl group can participate in free radical reactions, further enhancing the compound’s reactivity .
相似化合物的比较
Ethyl benzyl(3-bromopropyl)phosphinate can be compared with other similar compounds such as:
Diethyl (3-bromopropyl)phosphonate: Similar structure but lacks the benzyl group.
Ethyl phenylphosphinate: Contains a phenyl group instead of the benzyl and 3-bromopropyl groups.
Ethyl diphenylphosphinate: Contains two phenyl groups instead of the benzyl and 3-bromopropyl groups.
属性
CAS 编号 |
89915-83-3 |
|---|---|
分子式 |
C12H18BrO2P |
分子量 |
305.15 g/mol |
IUPAC 名称 |
[3-bromopropyl(ethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C12H18BrO2P/c1-2-15-16(14,10-6-9-13)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI 键 |
BJQNLADGEGPYFX-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCCBr)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)



![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
